![molecular formula C17H21N5O2 B2694096 6-(4-methylphenyl)-3-(piperazin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine CAS No. 1984092-05-8](/img/structure/B2694096.png)
6-(4-methylphenyl)-3-(piperazin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-methylphenyl)-3-(piperazin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(4-methylphenyl)-3-(piperazin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine , often referred to as compound A , is a novel triazole derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A belongs to the class of triazolo-oxazines , characterized by a unique bicyclic structure that enhances its biological interactions. The presence of the piperazine moiety is significant for receptor binding and activity modulation.
Biological Activity Overview
The biological activity of compound A has been assessed through various in vitro and in vivo studies. Key areas of focus include:
- Anticancer Activity : Compound A has demonstrated significant cytotoxic effects against various cancer cell lines.
- Neuropharmacological Effects : Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.
- Antimicrobial Properties : Preliminary studies indicate activity against certain bacterial strains.
The anticancer activity of compound A is primarily attributed to its ability to induce apoptosis in cancer cells. This effect is mediated through the upregulation of pro-apoptotic proteins such as Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2.
Case Studies
-
Breast Cancer Cell Lines : In a study evaluating its effects on MDA-MB-231 breast cancer cells, compound A exhibited an IC50 value significantly lower than that of standard chemotherapeutics like Erlotinib. The compound induced a G2/M phase arrest in the cell cycle, leading to increased apoptosis rates.
Compound IC50 (nM) Mechanism Compound A 38 Apoptosis induction Erlotinib 80 EGFR inhibition - Lung Cancer Models : In animal models of lung cancer, administration of compound A resulted in reduced tumor size and enhanced survival rates compared to control groups.
Interaction with Neurotransmitter Systems
Compound A has shown affinity for serotonin and dopamine receptors. Its piperazine structure facilitates binding to these receptors, suggesting potential use as an anxiolytic or antidepressant agent.
Animal Studies
In rodent models, compound A demonstrated anxiolytic effects comparable to established medications like diazepam. Behavioral tests indicated reduced anxiety-like behaviors in treated subjects.
In Vitro Studies
Compound A exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
特性
IUPAC Name |
[6-(4-methylphenyl)-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazin-3-yl]-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-12-2-4-13(5-3-12)15-10-22-14(11-24-15)16(19-20-22)17(23)21-8-6-18-7-9-21/h2-5,15,18H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUORXYFKLKOSAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN3C(=C(N=N3)C(=O)N4CCNCC4)CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。